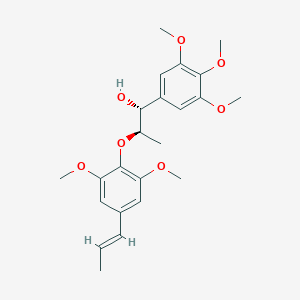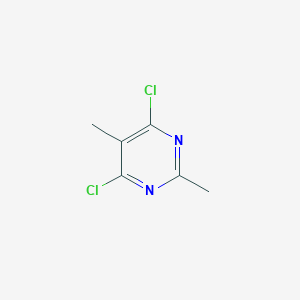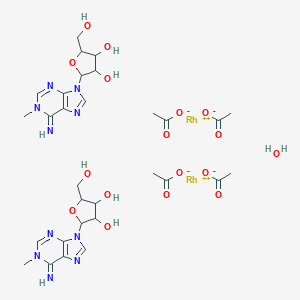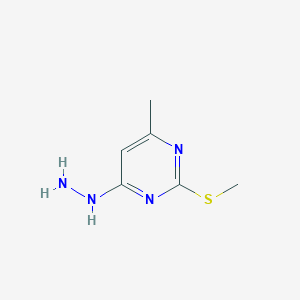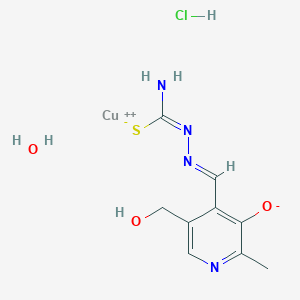
Copper-thiosemicarbazone complex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Copper-thiosemicarbazone complex is a type of coordination compound that has gained significant attention in recent years. This complex has been extensively studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用机制
The mechanism of action of the Copper-thiosemicarbazone complex is not fully understood. However, it is believed that the complex exerts its biological activity by interacting with various cellular targets, including DNA, RNA, and proteins. The complex has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The Copper-thiosemicarbazone complex has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase. The complex has also been shown to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses.
实验室实验的优点和局限性
The Copper-thiosemicarbazone complex has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. The complex is also highly soluble in various solvents, making it easy to handle and manipulate. However, the complex has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for research on the Copper-thiosemicarbazone complex. One potential direction is to study the complex's potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to study the complex's potential use as a sensor for detecting various metal ions. Additionally, future research could focus on developing new synthetic methods for the Copper-thiosemicarbazone complex and studying its potential applications in material science.
合成方法
The Copper-thiosemicarbazone complex can be synthesized by reacting Copper (II) salts with thiosemicarbazone ligands. The ligands can be synthesized by reacting thiosemicarbazide with various aldehydes or ketones. The reaction between Copper (II) salts and thiosemicarbazone ligands is carried out under controlled conditions, and the resulting complex is isolated and purified using various techniques, including column chromatography, recrystallization, and spectroscopic methods.
科学研究应用
The Copper-thiosemicarbazone complex has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. The complex has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) and as a sensor for detecting various metal ions.
属性
CAS 编号 |
127913-88-6 |
|---|---|
产品名称 |
Copper-thiosemicarbazone complex |
分子式 |
C9H13ClCuN4O3S |
分子量 |
356.29 g/mol |
IUPAC 名称 |
copper;N'-[(E)-[5-(hydroxymethyl)-2-methyl-3-oxidopyridin-4-yl]methylideneamino]carbamimidothioate;hydrate;hydrochloride |
InChI |
InChI=1S/C9H12N4O2S.ClH.Cu.H2O/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5;;;/h2-3,14-15H,4H2,1H3,(H3,10,13,16);1H;;1H2/q;;+2;/p-2/b12-3+;;; |
InChI 键 |
CRGPKXZHUCZTCF-VJOIEJINSA-L |
手性 SMILES |
CC1=NC=C(C(=C1[O-])/C=N/N=C(/N)\[S-])CO.O.Cl.[Cu+2] |
SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
规范 SMILES |
CC1=NC=C(C(=C1[O-])C=NN=C(N)[S-])CO.O.Cl.[Cu+2] |
同义词 |
3-hydroxy-5-hydroxymethyl-2-methyl-4-formylpyridine thiosemicarbazonato-Cu(II) copper-thiosemicarbazone complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



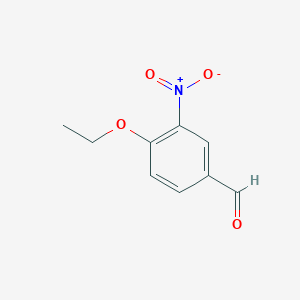


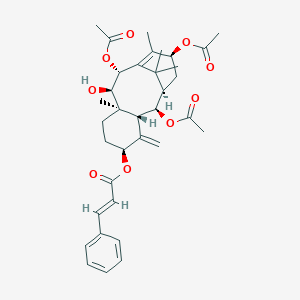

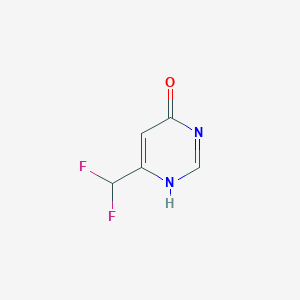
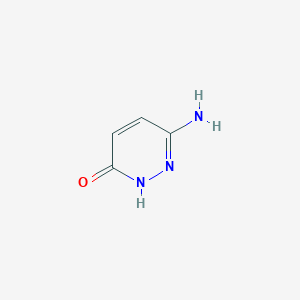
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
